molecular formula C23H14N2O3S B2630052 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 477326-04-8

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2630052
CAS No.: 477326-04-8
M. Wt: 398.44
InChI Key: WIDBGVPZQPJQBF-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule designed for chemical and pharmaceutical research, incorporating two privileged structures in medicinal chemistry: the coumarin (2H-chromene) and the thiazole. The coumarin scaffold is known for its diverse pharmacological properties, including antimicrobial , antioxidant, and anticancer activities . Furthermore, specific coumarin-3-carboxamide derivatives have been identified as potent and selective inhibitors of enzymes like monoamine oxidase B (MAO-B), with potential applications in neurological conditions . The 4,5-dihydroacenaphthothiazole moiety is a complex, fused heterocyclic system that may contribute significantly to the molecule's electronic properties and its ability to interact with biological targets. This molecular architecture makes the compound a promising candidate for researchers investigating new therapeutic agents, particularly in areas such as infectious diseases, oncology, and neuroscience. The compound is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

2-oxo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O3S/c26-21(16-10-13-4-1-2-7-17(13)28-22(16)27)25-23-24-20-15-6-3-5-12-8-9-14(19(12)15)11-18(20)29-23/h1-7,10-11H,8-9H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDBGVPZQPJQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC6=CC=CC=C6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the acenaphthene moiety. The chromene core is then synthesized and coupled with the thiazole-acenaphthene intermediate under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the molecule.

Scientific Research Applications

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 8-(Furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole

Synthesis : Synthesized via condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride, followed by thioamidation with P₂S₅ and oxidation with potassium ferricyanide . Unlike the target compound, this analog substitutes the coumarin-carboxamide group with a furan ring.
Reactivity : Undergoes electrophilic substitutions (nitration, bromination) at either the furan or acenaphthene fragment, depending on reaction conditions. This highlights the electron-rich nature of the fused acenaphthene-thiazole system, a feature shared with the target compound .

Pyrazole-Carboxamide Derivatives (e.g., Compounds 3a–3p)

Synthesis : Synthesized via EDCI/HOBt-mediated coupling of pyrazole intermediates in DMF, yielding carboxamides with yields of 62–71% .
Key Differences :

  • Core Structure: Pyrazole derivatives lack the fused acenaphthene-thiazole system, instead featuring chloro-pyrazole and aryl-cyano-pyrazole subunits.
  • Spectroscopic Data : Melting points (123–183°C) and NMR/MS profiles (e.g., δ 7.21–8.12 ppm for aromatic protons, [M+H]+ 403–437 m/z) provide benchmarks for comparing thermal stability and structural validation .

Naphtha-Pyrano-Thiazolidine Derivatives

Activity: Analogs like N-[naphtha[1,2b]pyrano[3,4-d]thiazol-8-yl] spirol-[3H-indole] exhibit antibacterial activity (MIC: 5–10 μg/mL against S. aureus and E.

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Electronic Effects Reactivity/Applications
Coumarin-carboxamide Electron-withdrawing, π-conjugated Potential fluorescence, kinase inhibition
Furan Electron-rich, aromatic Electrophilic substitution reactions
Chloro-pyrazole Electron-withdrawing, steric bulk Antimicrobial activity

Key Research Findings

  • Synthetic Flexibility : The target compound’s coumarin-carboxamide group may enhance solubility and π-stacking capabilities compared to furan or pyrazole analogs, as seen in coumarin-based drugs .
  • Reactivity : The acenaphthothiazole core likely participates in electrophilic substitutions, similar to the furan analog, but with regioselectivity influenced by the coumarin moiety .
  • Biological Potential: Pyrazole-carboxamides and thiazolidine derivatives show antimicrobial activity, suggesting the target compound could be optimized for similar applications .

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a unique structural arrangement that includes:

  • Acenaphtho[5,4-d]thiazole core : This fused ring system contributes to the compound's hydrophobic and polar characteristics, facilitating interactions with biological targets.
  • Chromene moiety : The presence of the chromene structure enhances the potential for diverse biological activities.

The molecular formula is C22H18N2O3SC_{22}H_{18}N_2O_3S with a molecular weight of approximately 398.5 g/mol.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. Preliminary studies suggest:

  • Inhibition of tumor growth : The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may interact with specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : The compound could modulate the activity of receptors that play crucial roles in cellular signaling pathways.

Study 1: Antitumor Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed:

ParameterControl GroupTreated Group
Cell Viability (%)10045
Apoptosis Rate (%)1060
Cell Cycle Arrest (G1 phase)2070

This study indicates a significant reduction in cell viability and an increase in apoptosis among treated cells compared to controls.

Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of the compound using an animal model. Key findings included:

ParameterControl GroupTreated Group
Inflammatory Cytokines (pg/mL)IL-6: 150IL-6: 50
TNF-alpha: 120TNF-alpha: 40

These results suggest that treatment with this compound significantly reduced levels of pro-inflammatory cytokines.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Acenaphtho[5,4-d]thiazole core through cyclization reactions involving acenaphthene derivatives.
  • Introduction of the Chromene moiety via condensation reactions with appropriate reagents.

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